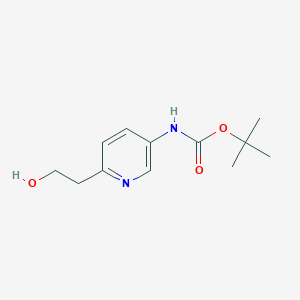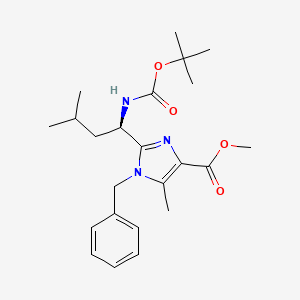
6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine
Übersicht
Beschreibung
6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine involves inhibition of GSK-3β, which is a key enzyme involved in the regulation of various cellular processes such as glycogen metabolism, gene expression, and cell division. Inhibition of this enzyme has been shown to have therapeutic potential in the treatment of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine have been studied extensively. It has been shown to exhibit potent inhibitory activity against GSK-3β, which leads to the regulation of various cellular processes such as glycogen metabolism, gene expression, and cell division. Additionally, this compound has also been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine in lab experiments is its potent inhibitory activity against GSK-3β, which makes it a potential candidate for the development of drugs for the treatment of various diseases. Additionally, this compound has also been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be studied further.
Zukünftige Richtungen
There are several future directions for the study of 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine. One of the potential directions is the development of drugs for the treatment of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Additionally, further studies are needed to explore the potential anti-inflammatory activity of this compound and its use in the treatment of various inflammatory diseases. Furthermore, more studies are needed to explore the potential toxicity of this compound and its safety for use in humans.
Conclusion:
In conclusion, 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It exhibits potent inhibitory activity against GSK-3β and has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Additionally, this compound has also been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of various inflammatory diseases. Further studies are needed to explore the potential applications of this compound and its safety for use in humans.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes such as glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Additionally, this compound has also been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
6-fluoro-N-piperidin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-9-5-4-6-10(12-9)13-14-7-2-1-3-8-14/h4-6H,1-3,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQZQUKTSSUCIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 8-(((benzyloxy)carbonyl)amino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1407137.png)

![4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine](/img/structure/B1407140.png)

![4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1407145.png)
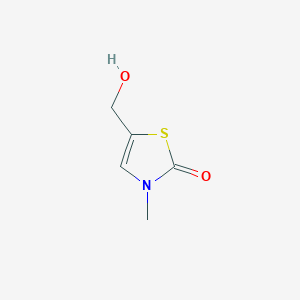
![7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407148.png)
![tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407149.png)
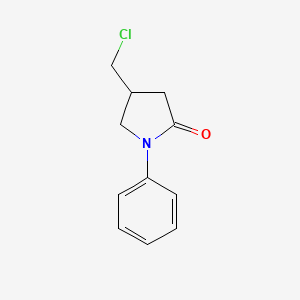
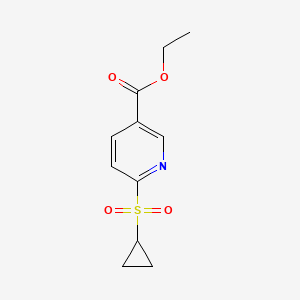
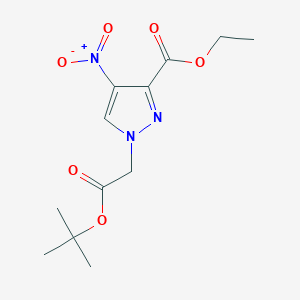
![4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole)](/img/structure/B1407154.png)
